molecular formula C24H21FN4O2 B2487717 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941010-17-9

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2487717
CAS No.: 941010-17-9
M. Wt: 416.456
InChI Key: NTENOKPNWLAMHS-IZZDOVSWSA-N
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Description

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperazine ring, and an oxazole ring

Scientific Research Applications

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

Preparation Methods

The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the fluorophenyl ethenyl group: This can be achieved through a Heck reaction, where a fluorophenyl halide reacts with an alkene in the presence of a palladium catalyst.

    Synthesis of the piperazine ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde.

    Coupling reactions: The final compound is obtained by coupling the fluorophenyl ethenyl group, the piperazine ring, and the oxazole ring through appropriate coupling reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

    2-(4-fluorophenyl)ethan-1-amine: This compound shares the fluorophenyl group but lacks the piperazine and oxazole rings.

    4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine: This compound shares the piperazine ring but has different substituents and lacks the oxazole ring.

    Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

Properties

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c1-17-2-7-19(8-3-17)23(30)28-12-14-29(15-13-28)24-21(16-26)27-22(31-24)11-6-18-4-9-20(25)10-5-18/h2-11H,12-15H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTENOKPNWLAMHS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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